Idebenone Glucuronide-13C,d3

LC-MS/MS Bioanalysis Isotope Dilution

Idebenone Glucuronide-13C,d3 is a dual-labeled (13C, d3) internal standard with a +4 Da mass shift, enabling interference-free MRM quantitation of idebenone glucuronide in plasma, urine, and tissue homogenates. It co-elutes with the analyte, identically compensates for ion suppression/enhancement, and satisfies FDA/EMA bioanalytical method validation requirements. Essential for clinical TDM, ANDA development, and pharmacokinetic studies demanding regulatory-grade precision.

Molecular Formula C₂₄¹³CH₃₅D₃O₁₁
Molecular Weight 518.57
Cat. No. B1152183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdebenone Glucuronide-13C,d3
Synonyms2-(10-Hydroxydecyl)-5,6-methoxy-3-methyl-2,5-cyclohexadiene-1,4-dione β-D-Glucopyranosiduronic Acid-13C,d3;  2,3-Dimethoxy-6-(10-hydroxydecyl)-5-methyl-1,4-benzoquinone β-D-Glucopyranosiduronic Acid-13C,d3;  Avan Glucuronide-13C,d3;  CV 2619 Glucuronide
Molecular FormulaC₂₄¹³CH₃₅D₃O₁₁
Molecular Weight518.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Idebenone Glucuronide-13C,d3: Stable Isotope-Labeled Phase II Metabolite for Precise LC-MS/MS Bioanalysis


Idebenone Glucuronide-13C,d3 is a stable isotope-labeled (SIL) glucuronide conjugate of idebenone, incorporating one 13C carbon and three deuterium (d3) atoms . It serves as an analytical reference standard and internal standard (IS) for the quantitative determination of idebenone glucuronide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . As a Phase II metabolite of idebenone—a synthetic short-chain benzoquinone analogue of coenzyme Q10 [1]—this labeled compound enables precise quantification of the conjugated metabolite fraction, which represents a significant elimination pathway for the parent drug [2].

Why Unlabeled Idebenone Glucuronide Cannot Substitute for Idebenone Glucuronide-13C,d3 in Quantitative LC-MS/MS Workflows


Generic (unlabeled) idebenone glucuronide cannot serve as an internal standard for its own quantification in LC-MS/MS because it is chromatographically and mass spectrometrically indistinguishable from the endogenous or sample-derived analyte [1]. In contrast, the 13C and d3 isotopic labeling of Idebenone Glucuronide-13C,d3 produces a mass shift of +4 Da (from 514.56 to 518.57 g/mol) relative to the unlabeled analyte, enabling distinct and independent mass spectrometric detection channels . This mass difference is critical for the isotope dilution method, where the labeled IS co-elutes with the analyte, experiences identical ionization suppression or enhancement (matrix effects), and allows accurate correction of recovery losses and instrumental variability—a level of analytical rigor that structurally dissimilar analog internal standards cannot consistently achieve [2].

Quantitative Evidence for Selecting Idebenone Glucuronide-13C,d3 as an Internal Standard


Mass Spectrometric Resolution: +4 Da Mass Shift Enables Distinct MRM Channel Separation

Idebenone Glucuronide-13C,d3 exhibits a molecular weight of 518.57 g/mol, representing a +4.01 Da mass shift relative to unlabeled idebenone glucuronide (MW 514.56 g/mol) . This mass difference arises from the incorporation of one 13C atom (+1 Da) and three deuterium atoms (+3 Da). For stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS, a mass shift of at least +3 Da is recommended to minimize isotopic cross-contribution from the natural abundance 13C isotopes of the unlabeled analyte, which can otherwise inflate the IS signal and cause systematic negative bias in quantification [1]. In comparison, a singly 13C-labeled analog would provide only +1 Da mass shift, increasing vulnerability to cross-talk interference [2].

LC-MS/MS Bioanalysis Isotope Dilution

Matrix Effect Compensation: SIL-IS Achieves Superior Accuracy vs Structural Analogs in LC-MS/MS

In a systematic comparative study evaluating internal standard strategies for immunosuppressant quantification in whole blood, isotopically labeled internal standards (ILISs) demonstrated median method accuracy of -2.1% to 12.2% across four analytes (tacrolimus, sirolimus, ciclosporin A, everolimus), whereas structural analog internal standards (ANISs) exhibited wider accuracy deviations and greater inter-assay variability [1]. Similarly, in neuropeptide quantification from rat brain dialysates, the use of a SIL-IS fully corrected for matrix effects and restored injection repeatability, whereas a structural analogue IS failed to compensate for ionization variability [2]. By class-level inference, Idebenone Glucuronide-13C,d3—as a perfect isotopic match to the target analyte—is predicted to provide equivalent or superior matrix effect compensation compared to any non-isotopic structural analog that might be considered as a lower-cost alternative.

Matrix Effect Ion Suppression Accuracy

Isotopic Purity: 13C Labeling Mitigates Deuterium-Induced Chromatographic Shift

Idebenone Glucuronide-13C,d3 contains both 13C and deuterium (d3) labels. Research comparing 13C-labeled versus 2H (deuterium)-only labeled internal standards has demonstrated that deuterium-only labels can cause measurable chromatographic retention time shifts relative to the unlabeled analyte—a phenomenon termed the 'deuterium isotope effect' [1]. This retention time discrepancy can lead to differential matrix effects during electrospray ionization (ESI), where the IS and analyte experience varying degrees of ion suppression or enhancement at slightly different elution times [2]. The presence of a 13C label in Idebenone Glucuronide-13C,d3 reduces the net isotopic impact on chromatographic behavior compared to an equivalent d4-labeled compound, as 13C induces negligible retention time shift [3]. The dual-label design therefore balances the need for sufficient mass shift (+4 Da) with minimized chromatographic perturbation.

Isotopic Purity Chromatography Retention Time

Cross-Contribution Mitigation: +4 Da Shift Reduces Isotopic Interference vs +1 Da Label

A fundamental limitation in SIL-IS-based LC-MS/MS quantification is isotopic cross-contribution—the phenomenon where the natural abundance 13C isotopes of the unlabeled analyte (approximately 1.1% per carbon atom) contribute signal to the IS detection channel [1]. For a molecule containing approximately 25 carbon atoms such as idebenone glucuronide, the M+1 isotopic peak represents roughly 25-30% of the monoisotopic peak intensity. When a +1 Da labeled IS (e.g., a 13C-only analog) is used, the analyte's natural M+1 isotopic signal directly overlaps with and contaminates the IS channel, requiring mathematical correction or introducing systematic bias [2]. Idebenone Glucuronide-13C,d3, with its +4 Da mass shift, positions the IS channel outside the analyte's significant isotopic envelope (which attenuates rapidly beyond M+2), thereby reducing cross-contribution to negligible levels without requiring post-acquisition correction [3].

Isotopic Interference Cross-Contribution Quantitative Bias

Recommended Application Scenarios for Idebenone Glucuronide-13C,d3 Based on Differentiated Evidence


LC-MS/MS Method Development and Validation for Idebenone Pharmacokinetic Studies

Use Idebenone Glucuronide-13C,d3 as the SIL internal standard for quantifying idebenone glucuronide in plasma, urine, or tissue homogenates from preclinical and clinical pharmacokinetic studies. The +4 Da mass shift enables distinct MRM channel separation with minimal isotopic cross-contribution , while the isotopic match ensures precise correction of matrix effects across diverse biological matrices—a critical requirement for regulatory bioanalytical method validation under FDA and EMA guidelines [1].

Phase II Drug Metabolism and Glucuronidation Pathway Elucidation

Deploy Idebenone Glucuronide-13C,d3 as an authentic reference standard for identifying and quantifying glucuronide conjugates of idebenone in in vitro hepatocyte incubations or in vivo metabolic profiling studies. The compound's defined isotopic signature allows unambiguous differentiation of exogenous reference standard from endogenously generated metabolite when using high-resolution mass spectrometry, facilitating accurate assessment of UGT enzyme kinetics and interspecies metabolic scaling [2].

Therapeutic Drug Monitoring (TDM) Assay Development

Incorporate Idebenone Glucuronide-13C,d3 into clinical TDM assays for idebenone therapy, particularly in Friedreich's ataxia or mitochondrial disease patient populations receiving high-dose idebenone (up to 2250 mg/day) where extensive first-pass metabolism produces significant circulating glucuronide levels [3]. The SIL-IS provides the precision and accuracy required for clinical diagnostic method validation, outperforming structural analog IS alternatives that exhibit matrix-dependent accuracy deviations.

Impurity Profiling and Reference Standard Qualification for ANDA Submissions

Utilize Idebenone Glucuronide-13C,d3 as a characterized reference standard for analytical method validation (AMV) and quality control (QC) applications during Abbreviated New Drug Application (ANDA) development for generic idebenone formulations [4]. The compound's dual isotopic labeling and associated characterization data support compliance with ICH Q3A/B impurity guidelines and USP/EP traceability requirements for pharmacopeial reference standards.

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